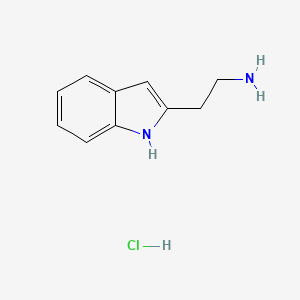

2-(1H-Indol-2-yl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-Indol-2-yl)ethan-1-amine hydrochloride is a chemical compound with the empirical formula C10H12N2 . It is a derivative of indole, a heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a core indole structure with an ethanamine group attached to the 2-position of the indole . The SMILES string representation of the molecule is NCCN1C=CC2=CC=CC=C12 .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 160.22 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results .Applications De Recherche Scientifique

Synthesis and Structural Evaluation

The compound has been utilized in the synthesis of novel indole derivatives, showcasing its role in generating compounds with potential antimicrobial activity. For instance, the synthesis and structural evaluation of 5-methyl-6-acetyl substituted indole and gramine derivatives were detailed, highlighting the methodologies for generating these structures and their potential interactions via hydrogen bonding and other weak interactions (Lovel Kukuljan, K. Kranjc, & F. Perdih, 2016) Synthesis and Structural Evaluation of 5-Methyl-6-acetyl Substituted Indole and Gramine.

Catalytic Activities and Transformations

Further, its application extends to catalytic activities and transformations, as in the synthesis of trinuclear rare-earth metal amido complexes incorporating μ-η5:η1 bonding indolyl and μ3-oxo groups. This research highlights the compound's utility in generating novel catalysts for organic synthesis and potential pharmaceutical applications (Song Yang et al., 2014) Synthesis, structure, and catalytic activity of novel trinuclear rare-earth metal amido complexes.

Biological Activities

Moreover, some derivatives synthesized from this chemical scaffold have been investigated for their biological activities. For example, a study on the synthesis of some novel 1H-indole derivatives with antibacterial and antifungal activities presented compounds with significant antimicrobial properties, illustrating the compound's importance in the development of new therapeutic agents (2020) Synthesis of some novel 1H-indole derivatives with antibacterial activity and antifungal activity.

Advanced Synthetic Techniques

Research into advanced synthetic techniques also features prominently. The amination of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems showcases innovative approaches to N-arylation, a critical reaction in pharmaceutical synthesis, where "2-(1H-Indol-2-yl)ethan-1-amine hydrochloride" derivatives can play a key role (G. Grasa et al., 2001) Amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems.

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as the treatment of cancer cells and microbes .

Pharmacokinetics

It is known that the compound has high gi absorption and is a p-gp substrate . These properties can impact the bioavailability of the compound.

Result of Action

Indole derivatives are known to have various biologically vital properties .

Action Environment

It is known that the compound is stable under inert atmosphere and room temperature conditions .

Propriétés

IUPAC Name |

2-(1H-indol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c11-6-5-9-7-8-3-1-2-4-10(8)12-9;/h1-4,7,12H,5-6,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIZAZGLEDNKOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2773205.png)

![2-[[4-Ethyl-5-[4-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)butyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2773208.png)

![3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2773209.png)

![2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2773213.png)

![2-[1-(4-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2773214.png)

![11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione](/img/structure/B2773219.png)

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]azepane-2-carboxylate](/img/structure/B2773221.png)

![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2773226.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2773228.png)